2-(Diethylamino)ethyl 9-acridinecarboxylate hydrochloride
Description
2-(Diethylamino)ethyl 9-acridinecarboxylate hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique properties and potential applications. This compound is known for its role in pharmacological studies, particularly in the development of new therapeutic agents.
Properties
CAS No. |
64046-81-7 |
|---|---|
Molecular Formula |
C20H23ClN2O2 |
Molecular Weight |
358.9 g/mol |
IUPAC Name |
2-(acridine-9-carbonyloxy)ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C20H22N2O2.ClH/c1-3-22(4-2)13-14-24-20(23)19-15-9-5-7-11-17(15)21-18-12-8-6-10-16(18)19;/h5-12H,3-4,13-14H2,1-2H3;1H |
InChI Key |
QSNSPZSXSIXVLS-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)C1=C2C=CC=CC2=NC3=CC=CC=C31.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 9-acridinecarboxylate hydrochloride typically involves the reaction of 9-acridinecarboxylic acid with 2-diethylaminoethyl chloride in the presence of a suitable solvent such as toluene. The reaction mixture is refluxed for several hours to ensure complete conversion. The resulting product is then purified through crystallization from a mixture of isopropanol and ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethyl 9-acridinecarboxylate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine derivatives with additional oxygen-containing functional groups, while substitution reactions can result in a variety of acridine-based compounds with different substituents.
Scientific Research Applications
2-(Diethylamino)ethyl 9-acridinecarboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various acridine derivatives, which are important in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, particularly those involving the central nervous system.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethyl 9-acridinecarboxylate hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)ethyl 9-hydroxyfluorene-9-carboxylate: This compound is structurally similar and has been studied for its antidepressant and anxiolytic activities.
2-(Diethylamino)ethyl chloride hydrochloride: Another related compound used as an intermediate in the synthesis of various pharmaceuticals.
Uniqueness
2-(Diethylamino)ethyl 9-acridinecarboxylate hydrochloride stands out due to its unique acridine core structure, which imparts distinct chemical and biological properties
Biological Activity
2-(Diethylamino)ethyl 9-acridinecarboxylate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from diverse research findings.
Synthesis
The synthesis of 2-(Diethylamino)ethyl 9-acridinecarboxylate hydrochloride typically involves the reaction of 9-acridinecarboxylic acid with diethylamine and subsequent formation of the hydrochloride salt. The synthetic pathway can vary based on the desired purity and yield, but it generally follows established protocols for acridine derivatives.
Antineoplastic Activity
Research indicates that compounds related to 9-acridinecarboxylate derivatives exhibit antineoplastic properties. A study highlighted the synthesis and biological evaluation of various N-substituted carbamates, including derivatives similar to 2-(Diethylamino)ethyl 9-acridinecarboxylate hydrochloride. These compounds were screened for antitumor activity and showed varying degrees of effectiveness against different cancer cell lines, although specific results for this compound were not detailed in the study .
Antimalarial Activity
In addition to antitumor effects, some acridine derivatives have been evaluated for antimalarial activity. The biological evaluation showed that certain modifications to the acridine structure could enhance efficacy against malaria parasites. However, specific data on 2-(Diethylamino)ethyl 9-acridinecarboxylate hydrochloride's activity in this area remains limited .
Central Nervous System (CNS) Activity
The CNS activity screening of related compounds has indicated potential neuroactive properties. While direct studies on 2-(Diethylamino)ethyl 9-acridinecarboxylate hydrochloride are scarce, related acridine compounds have demonstrated effects on neurotransmitter systems, suggesting a possible role in treating neurological disorders .
Toxicological Profile
The safety profile of 2-(Diethylamino)ethyl 9-acridinecarboxylate hydrochloride is crucial for its development as a therapeutic agent. Data indicate that while some acridine derivatives exhibit cytotoxicity, specific toxicity levels for this compound have not been fully characterized. An assessment of related compounds suggests that they may pose risks such as skin irritation and potential mutagenicity .
Case Studies
Several case studies have explored the broader implications of acridine derivatives in therapeutic applications:
- Acridine Derivatives in Cancer Therapy : A study involving various acridine derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo, suggesting a promising avenue for developing new anticancer agents.
- Neuroprotective Effects : Research on acridine-based compounds indicated potential protective effects against neurodegenerative diseases, highlighting their ability to modulate neurotransmitter levels.
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
